

Application of FFA3 Agonist 1 in Organoid Cultures: A Detailed Guide

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Compound of Interest

Compound Name: FFA3 agonist 1

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Introduction

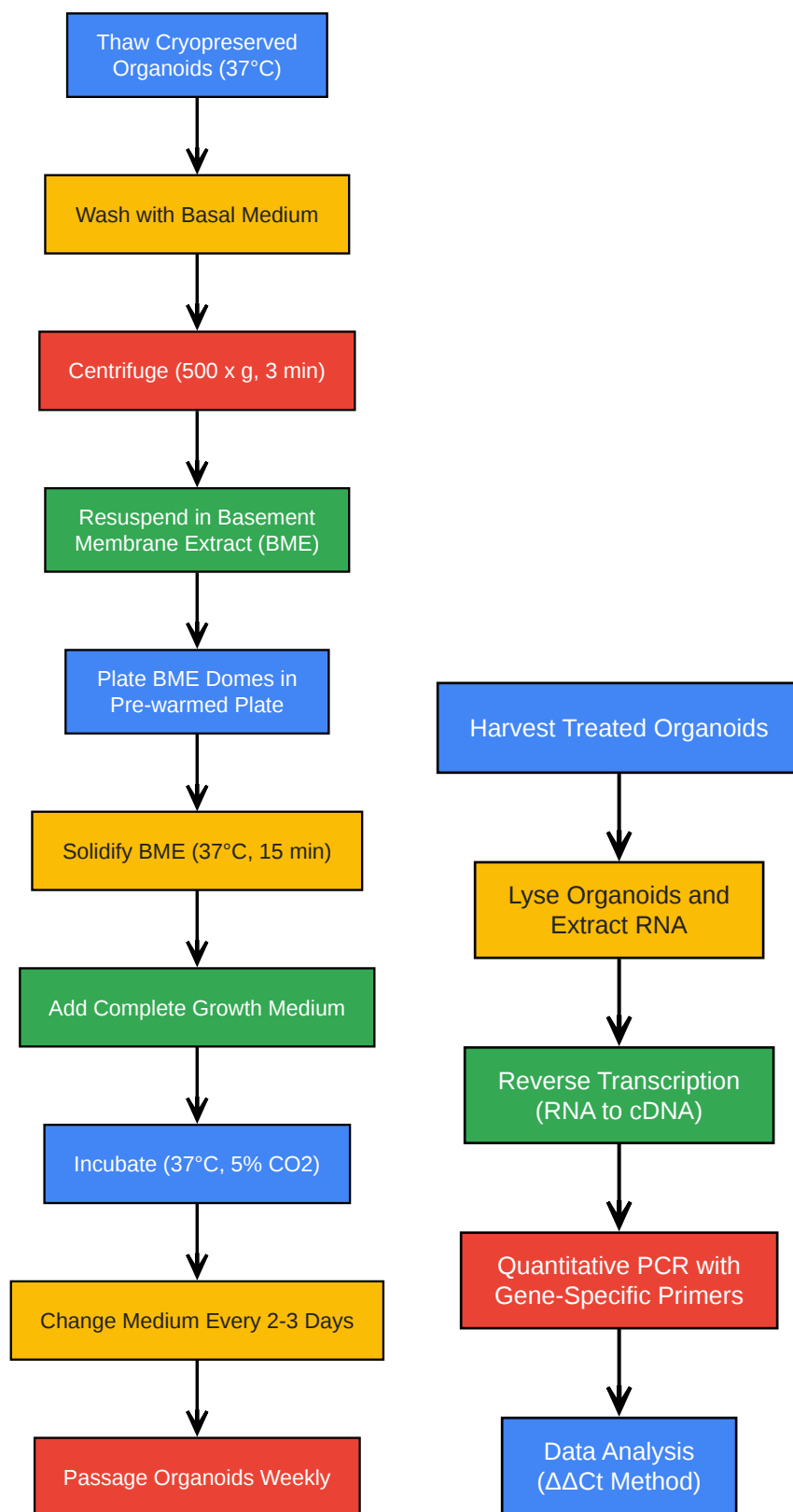
Free Fatty Acid Receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41), is a promising therapeutic target for metabolic and gastrointestinal diseases.[1][2][3] Activated by short-chain fatty acids (SCFAs) like propionate and butyrate, which are metabolites produced by the gut microbiota, FFA3 plays a crucial role in regulating host metabolism, hormone secretion, and immune responses.[2][4][5] Intestinal organoids, three-dimensional self-organizing structures derived from stem cells that recapitulate the complex architecture and functionality of the native gut epithelium, offer an invaluable in vitro model to investigate the physiological roles of FFA3 and to screen for novel therapeutic agonists.[6][7]

This document provides detailed application notes and protocols for studying the effects of a selective FFA3 agonist, designated here as "**FFA3 Agonist 1**," in human intestinal organoid cultures. These guidelines are intended for researchers in academia and industry engaged in drug discovery and development.

Signaling Pathway of FFA3

FFA3 is a G-protein coupled receptor that primarily signals through the Gai/o pathway.[4][8] Upon activation by an agonist, the Gai/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The $\beta\gamma$ subunits can also dissociate and modulate other downstream effectors. This signaling cascade can influence various cellular

processes, including hormone secretion from enteroendocrine cells (EECs) and modulation of neuronal activity in the enteric nervous system.[4][8][9]



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